molecular formula C18H18N6O2S B4478898 2-{[3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B4478898
M. Wt: 382.4 g/mol
InChI Key: LUPTUCUILFNQPY-UHFFFAOYSA-N
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Description

2-{[3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione is a complex heterocyclic compound that combines several functional groups, including piperidine, triazole, thiadiazole, and isoindole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions. The process begins with the preparation of the triazole and thiadiazole rings, followed by their fusion with the isoindole moiety. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction conditions would be essential to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions could introduce various functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

2-{[3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: This compound is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-{[3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can inhibit the activity of enzymes or modulate the function of receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and have similar biological activities, such as antifungal and anticancer properties.

    Thiadiazole derivatives: These compounds share the thiadiazole ring and are known for their antimicrobial and anti-inflammatory activities.

    Isoindole derivatives: These compounds share the isoindole ring and are used in the development of pharmaceuticals and materials.

Uniqueness

What sets 2-{[3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione apart is its unique combination of functional groups, which endows it with a broad spectrum of biological activities and potential applications. The presence of the piperidine, triazole, thiadiazole, and isoindole moieties in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[[3-(piperidin-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S/c25-16-12-6-2-3-7-13(12)17(26)23(16)11-15-21-24-14(19-20-18(24)27-15)10-22-8-4-1-5-9-22/h2-3,6-7H,1,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPTUCUILFNQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NN=C3N2N=C(S3)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-{[3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-{[3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione

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